2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate β-diketone under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to reflux temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazolo[1,5-a]pyrimidines with various functional groups .
Scientific Research Applications
2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C10H13N3O/c1-6(2)8-5-10(14)13-9(11-8)4-7(3)12-13/h4-6,12H,1-3H3 |
InChI Key |
KECSYTMBEVJYFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)C(C)C |
Origin of Product |
United States |
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